

Application Notes and Protocols for a LY2979165 Ketamine Challenge Study

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Compound of Interest		
Compound Name:	LY2979165	
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These application notes provide a detailed overview of the study design, experimental protocols, and relevant biological pathways for a pharmacological magnetic resonance imaging (phMRI) study investigating the effects of the mGluR2 agonist **LY2979165** on the brain's response to a ketamine challenge. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Aberrant glutamate neurotransmission, particularly dysfunction of the N-methyl-D-aspartate receptor (NMDAR), is implicated in the pathophysiology of several psychiatric disorders.[1][2] The NMDAR antagonist ketamine can induce a transient psychosis-like state in healthy volunteers, which can be measured using the blood-oxygen-level-dependent (BOLD) signal in functional magnetic resonance imaging (fMRI).[1][2] This "ketamine challenge" model serves as a valuable tool for investigating the effects of novel therapeutic agents that modulate the glutamate system.

LY2979165 is a prodrug of the selective orthosteric metabotropic glutamate receptor 2 (mGluR2) agonist, 2812223.[1] Preclinical and clinical studies have explored the potential of mGluR2 agonists to attenuate the effects of NMDAR antagonists. This document outlines the design and protocols of a study aimed at evaluating the ability of **LY2979165** to modulate the ketamine-induced BOLD response in healthy volunteers.[1]

Study Design and Participants



The study employed a randomized, double-blind, placebo-controlled, crossover design.[1][2]

Participant Characteristics

The study enrolled healthy male volunteers.[3] While specific demographic data from the primary study is not publicly available, a representative cohort for such a study is detailed below.

Characteristic	Description
Number of Participants	16[1][2]
Age Range	18-55 years (representative)
Sex	Male[3]
Health Status	Healthy, with no history of psychiatric or neurological disorders.[4]
Body Mass Index (BMI)	18.5 - 29.9 kg/m ² (representative)

Inclusion and Exclusion Criteria

Inclusion Criteria:

- Healthy male subjects.[3]
- Age between 18 and 55 years.
- · Body weight between 60 and 100 kg.
- Able to give written informed consent.

Exclusion Criteria:

- History of any significant psychiatric or neurological disorder.
- First-degree relative with a psychotic disorder.[5]
- History of substance abuse or dependence.[4]



- Any contraindications to MRI scanning (e.g., metallic implants, claustrophobia).[5]
- Use of any prescription or over-the-counter medication that could interfere with the study drugs.
- Positive urine drug screen at screening.
- History of significant cardiovascular, hepatic, or renal disease.

Experimental Protocol

The study consisted of a screening visit and three experimental sessions, separated by a washout period of at least one week.[6] In each session, participants received an oral dose of either **LY2979165** (20 mg or 60 mg) or a matching placebo, followed by an intravenous (IV) infusion of ketamine during an fMRI scan.[1][2][3]

Dosing Regimen

Intervention	Dose	Route of Administration
LY2979165	20 mg	Oral[1][2][3]
LY2979165	60 mg	Oral[1][2][3]
Placebo	Matching placebo	Oral[1][2][3]
Ketamine	Bolus: 0.23 mg/kg, Infusion: 0.58 mg/kg/hr (representative) [5]	Intravenous[3]

Experimental Session Workflow

The following is a representative step-by-step protocol for each experimental session.

- Arrival and Pre-Scan Assessments:
 - Participants arrive at the research facility in the morning after an overnight fast.
 - Vital signs (blood pressure, heart rate, respiratory rate, temperature) are recorded.



- A urine drug screen and breath alcohol test are performed.
- A baseline blood sample is collected.
- Oral Drug Administration:
 - Approximately 2 hours before the fMRI scan, participants receive a single oral dose of LY2979165 (20 mg or 60 mg) or placebo according to the randomization schedule.
- fMRI Scan Preparation:
 - An intravenous catheter is inserted into a forearm vein for ketamine administration and blood sampling.
 - Participants are positioned in the MRI scanner.
- fMRI Acquisition and Ketamine Infusion:
 - A baseline resting-state fMRI scan is acquired.
 - The intravenous ketamine infusion is initiated with a bolus dose followed by a constant infusion.
 - fMRI data acquisition continues for the duration of the ketamine infusion.
- Post-Scan Assessments:
 - After the scan, participants are monitored in a recovery area.
 - Vital signs are monitored periodically.
 - Blood samples are collected at scheduled time points to assess the pharmacokinetics of LY2979165 and its active metabolite.
 - Subjective effects are assessed using validated rating scales (e.g., Clinician-Administered Dissociative States Scale, Brief Psychiatric Rating Scale).

Pharmacological MRI (phMRI) Parameters



The following are representative fMRI acquisition parameters for a ketamine challenge study.

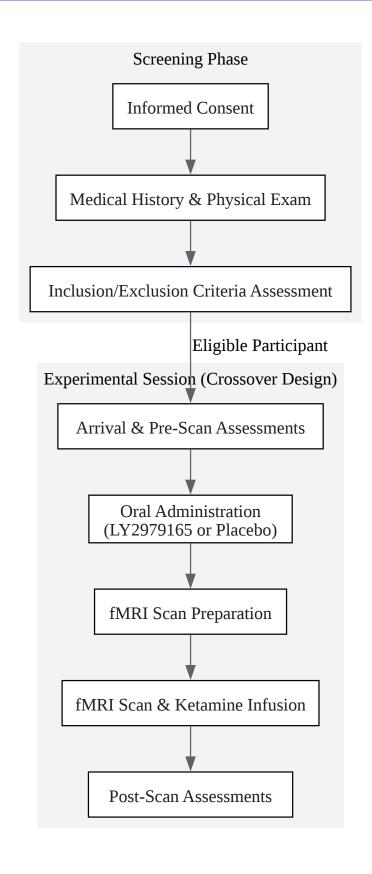
Parameter	Value
Scanner Strength	3 Tesla
Sequence	T2*-weighted gradient-echo echo-planar imaging (EPI)
Repetition Time (TR)	2000 ms
Echo Time (TE)	30 ms
Flip Angle	80°
Field of View (FOV)	220 mm
Matrix Size	64 x 64
Slice Thickness	3 mm
Number of Slices	35 (interleaved)
Voxel Size	3.4 x 3.4 x 3.0 mm

Data Analysis

The primary outcome of the study is the attenuation of the ketamine-induced BOLD signal by LY2979165.[1][2] fMRI data are preprocessed using standard software packages (e.g., SPM, FSL). Statistical analysis involves comparing the BOLD response to ketamine in the LY2979165 conditions versus the placebo condition.

Visualizations Experimental Workflow



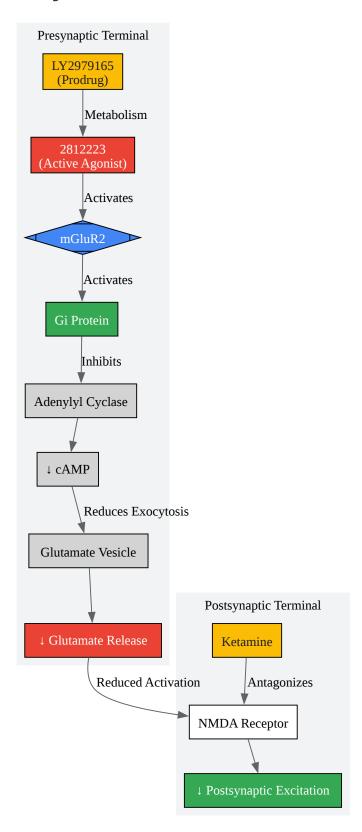


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Caption: Experimental workflow for the **LY2979165** ketamine challenge study.



Signaling Pathway



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Caption: Simplified signaling pathway of **LY2979165** action.

Safety and Tolerability

In clinical trials, **LY2979165** has been generally well-tolerated.[7] The most common adverse events reported were dizziness, vomiting, nausea, somnolence, and headache.[1] Nausea and vomiting were found to be dose-limiting with single doses.[1] No serious adverse events were reported in the ketamine challenge study.

Conclusion

The **LY2979165** ketamine challenge study provides a robust platform for investigating the role of mGluR2 agonism in modulating glutamate-related brain activity. The findings from such studies are crucial for the development of novel therapeutics for psychiatric disorders characterized by glutamatergic dysfunction. The detailed protocols and methodologies outlined in these application notes can serve as a valuable resource for researchers planning similar pharmacological imaging studies.

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